molecular formula C19H15N3O4S B409123 6-METHOXY-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE

6-METHOXY-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE

Cat. No.: B409123
M. Wt: 381.4g/mol
InChI Key: PZFLQDABBKIUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-METHOXY-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is fused with a 1,3,4-thiadiazole ring and substituted with methoxy and phenylamino groups. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHOXY-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Synthesis of the 1,3,4-Thiadiazole Ring: The 1,3,4-thiadiazole ring can be formed by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Coupling Reaction: The final step involves the coupling of the chromen-2-one core with the 1,3,4-thiadiazole ring. This can be achieved through a nucleophilic substitution reaction using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-METHOXY-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and phenylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

6-METHOXY-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-METHOXY-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

6-METHOXY-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE can be compared with other similar compounds such as:

    3-Benzofuranacetamide, 6-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl): Similar structure but with a benzofuran core instead of chromen-2-one.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenylamino group but lacks the thiadiazole and chromen-2-one structures.

    Indole Derivatives: Indole-based compounds with similar biological activities but different core structures.

The uniqueness of this compound lies in its combined chromen-2-one and thiadiazole structures, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C19H15N3O4S

Molecular Weight

381.4g/mol

IUPAC Name

6-methoxy-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one

InChI

InChI=1S/C19H15N3O4S/c1-24-13-5-3-12(4-6-13)20-19-22-21-17(27-19)15-10-11-9-14(25-2)7-8-16(11)26-18(15)23/h3-10H,1-2H3,(H,20,22)

InChI Key

PZFLQDABBKIUIN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)OC)OC3=O

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)OC)OC3=O

Origin of Product

United States

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